
クロロトリシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorothricin is an antibiotic that inhibits porcine-heart malate dehydrogenases . It has a molecular weight of 955.48 and its molecular formula is C50H63ClO16 . It is a member of the spirotetronate family of antibiotics, which are known for their remarkable biological activities .
Synthesis Analysis
Chlorothricin biosynthesis involves the binding of glycosylated intermediates and the end product to a responsive regulator known as ChlF1 . This regulator plays a bifunctional role in chlorothricin biosynthesis by binding to its target genes (chlJ, chlF1, chlG, and chlK) .Molecular Structure Analysis
Chlorothricin contains a total of 137 bonds, including 74 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 8 double bonds, 6 aromatic bonds, 1 five-membered ring, 6 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 2 esters (aliphatic), 1 ester (aromatic), 4 hydroxyl groups, and 2 secondary alcohols .Chemical Reactions Analysis
The biosynthesis of spirotetronates, including chlorothricin, involves the biosynthesis of a polyketide-derived backbone for the spirotetronate aglycone, incorporation of a glycerol-derived three-carbon unit into the tetronic acid moiety, formation of the mature aglycone via a Diels-Alder-like reaction, and decorations of the aglycone with various deoxysugar moieties .科学的研究の応用
抗菌活性
クロロトリシンは強力な抗菌効果を示します。それは、細菌の代謝に関与する重要な酵素であるピルビン酸カルボキシラーゼとリンゴ酸脱水素酵素を阻害します。研究者は、黄色ブドウ球菌および肺炎球菌を含むグラム陽性菌に対するその有効性を調査してきました。 その作用機序と他の抗生物質との潜在的な相乗効果の調査は、現在も研究中の活発な分野です .
スピロテトロネート生合成の洞察
クロロトリシンの生合成を理解することは、生産を最適化し、アナログを開発するために不可欠です。ChlB3のような酵素は、アシルキャリアタンパク質(ACP)ChlB2に6-メチルサリチル酸(6MSA)部分を導入する上で重要な役割を果たします。 最近の構造研究により、ChlB3の触媒機構が明らかになり、生合成経路におけるその役割に光を当てています .
ChlF1は二機能性レギュレーター
クロロトリシン生合成に関連する別のタンパク質であるChlF1は、標的遺伝子(chlJ、chlF1、chlG、およびchlK)に結合します。 その二重の機能—転写レギュレーターとしての役割と生合成への参加—を調査することで、CHL産生を制御する調節ネットワークへの洞察が得られます .
抗真菌の可能性
主に抗菌特性について研究されてきましたが、クロロトリシンは抗真菌活性も示しています。研究者は、カンジダ・アルビカンスおよびアスペルギルス・フミガーツスを含む真菌病原体に対するその影響を調査してきました。 基礎となるメカニズムを解明することで、新しい抗真菌療法につながる可能性があります .
構造ホモログと基質特異性
ChlB3の構造を他の酵素と比較すると、FabHファミリーに属していることがわかります。その緩い基質特異性により、6MSA-SNACなど、ACPに結合していない基質を触媒することができます。 これらの構造的特徴を調査することで、創薬と最適化に関する情報が得られます .
既存の抗生物質との潜在的な相乗効果
研究者は、クロロトリシンと他の抗生物質の相互作用を調査しています。CHLを既存の薬物と組み合わせることで、有効性を高めたり、耐性を軽減したり、活性のスペクトルを広げたりすることができます。多剤耐性病原体に対する相乗効果を調査することは、将来の研究のための刺激的な道です。
要約すると、クロロトリシンの多面的な特性—抗菌および抗真菌効果から生合成における役割まで—は、科学的な探求の対象として魅力的なものです。研究者はその秘密を解き明かし続け、新しい治療戦略と応用への道を切り開いています。 🌟 .
作用機序
将来の方向性
The future of Chlorothricin and other antibiotics lies in the continued research and development of new drugs and drug delivery systems . This includes the exploration of nanotechnology for drug delivery, the development of smart and stimuli-responsive delivery systems, and the use of intelligent biomaterials .
生化学分析
Biochemical Properties
Chlorothricin plays a significant role in biochemical reactions. It interacts with a responsive regulator, ChlF1, which binds to its target genes (chlJ, chlF1, chlG, and chlK) involved in Chlorothricin biosynthesis . The nature of these interactions is coordinative modulation .
Cellular Effects
It is known that Chlorothricin influences cell function through its interaction with the ChlF1 regulator .
Molecular Mechanism
Chlorothricin exerts its effects at the molecular level through binding interactions with biomolecules. It modulates Chlorothricin biosynthesis by binding to the glycosylated intermediates and end product to a responsive regulator ChlF1 .
Temporal Effects in Laboratory Settings
It is known that Chlorothricin and its biosynthetic intermediates can act as signaling molecules to modulate the binding of ChlF1 to its target genes .
Metabolic Pathways
Chlorothricin is involved in complex metabolic pathways. It interacts with enzymes and cofactors in the biosynthesis of spirotetronates .
Transport and Distribution
It is known that Chlorothricin and its biosynthetic intermediates can act as signaling molecules to modulate the binding of ChlF1 to its target genes .
特性
| { "Design of the Synthesis Pathway": "Chlorothricin can be synthesized by the condensation of L-threonine and 3,4-dichlorophenylacetyl chloride followed by cyclization and reduction.", "Starting Materials": [ "L-threonine", "3,4-dichlorophenylacetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: L-threonine is reacted with 3,4-dichlorophenylacetyl chloride in the presence of sodium hydroxide to form the intermediate", "Step 2: The intermediate is cyclized by heating with hydrochloric acid to form the chlorothricin precursor", "Step 3: The precursor is reduced with sodium borohydride in methanol to form chlorothricin", "Step 4: The crude product is purified by precipitation with diethyl ether and recrystallization from water" ] } | |
CAS番号 |
34707-92-1 |
分子式 |
C50H63ClO16 |
分子量 |
955.5 g/mol |
IUPAC名 |
(1S,3R,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |
InChI |
InChI=1S/C50H63ClO16/c1-24-23-50-29(20-31(24)45(55)56)13-10-8-7-9-12-28-16-17-30-32(49(28,5)48(59)66-43(44(50)54)47(58)67-50)14-11-15-35(30)63-38-21-34(52)42(27(4)62-38)65-39-22-37(41(53)26(3)61-39)64-46(57)40-25(2)33(51)18-19-36(40)60-6/h10,13,16-20,24,26-30,32,34-35,37-39,41-42,52-54H,7-9,11-12,14-15,21-23H2,1-6H3,(H,55,56)/b13-10+/t24-,26-,27-,28-,29-,30+,32-,34-,35+,37-,38+,39+,41-,42-,49-,50+/m1/s1 |
InChIキー |
WUXHQHDSSKBJFH-DELKKKATSA-N |
異性体SMILES |
C[C@@H]1C[C@]23[C@H](/C=C/CCCC[C@@H]4C=C[C@H]5[C@H]([C@@]4(C(=O)OC(=C2O)C(=O)O3)C)CCC[C@@H]5O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |
SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |
正規SMILES |
CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)OC)O)C=C1C(=O)O |
外観 |
White solid |
同義語 |
(4S,4aS,6aR,11E,12aR,15R,16aS,21aR,21bR)-4-[[4-O-[3-O-(3-chloro-6-methoxy-2-methylbenzoyl)-2,6-dideoxy-β-D-arabino-hexopyranosyl]-2,6-dideoxy-β-D-arabino-hexopyranosyl]oxy]-1,2,3,4,4a,6a,7,8,9,10,12a,15,16,21,21a,21b-hexadecahydro-22-hydroxy-15,21a-d |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2h-Fluoreno[2,3-d]thiazole](/img/structure/B563170.png)


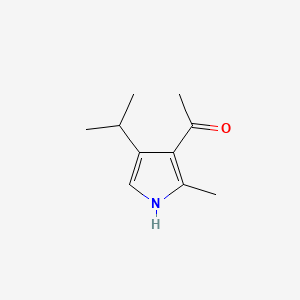
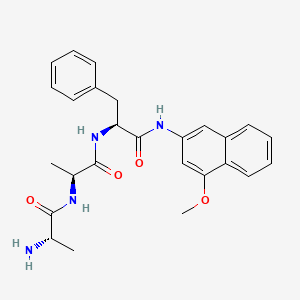
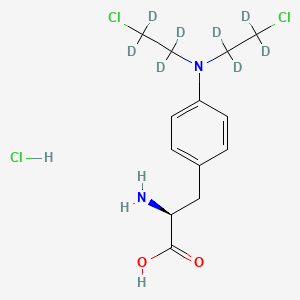
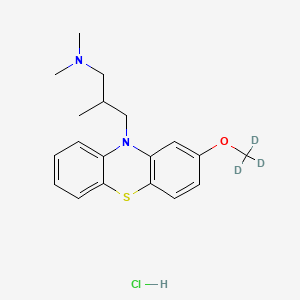
![3beta-[(alpha-D-Glucopyranosyl)oxy]-14-hydroxy-5beta-card-20(22)-enolide](/img/structure/B563182.png)
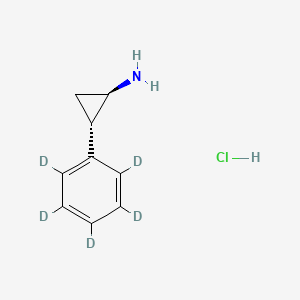
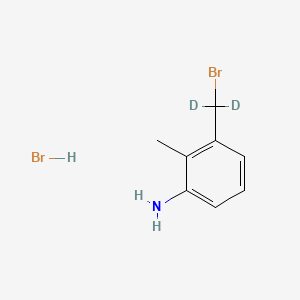
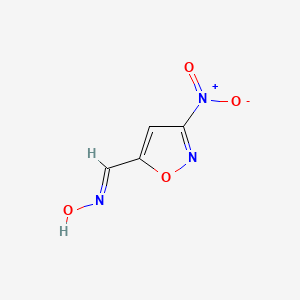
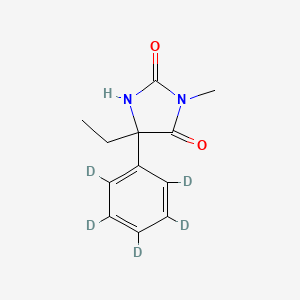

![2-[2-(N-Boc-amino)propionyl]heptanedioic Acid 7-Ethyl Ester 1-Methyl Ester](/img/structure/B563192.png)